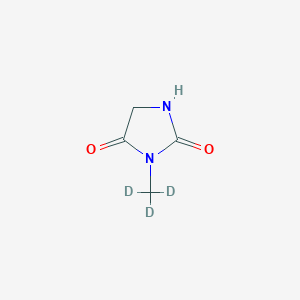

3-(Trideuteriomethyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trideuteriomethyl)imidazolidine-2,4-dione, also known as TMI, is a stable isotope-labeled compound that has gained significant attention in scientific research. It is a cyclic urea derivative and is widely used as a tracer for metabolic studies. TMI is a deuterated analog of thymine, which makes it an ideal candidate for metabolic labeling studies.

Scientific Research Applications

Synthesis and Derivative Development

Synthesis of Imidazolidine-2,4-dione Derivatives : Imidazolidine-2,4-diones have been synthesized through various chemical reactions, such as the Bucherer–Bergs reaction. These derivatives have shown significant hypoglycemic activity, suggesting potential for diabetes treatment (Hussain et al., 2015).

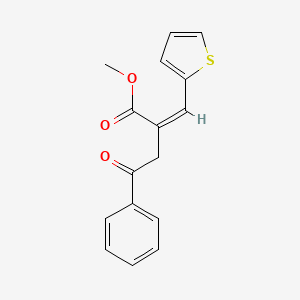

Development of Imidazolidine-2,4-dione Analogs : Research has focused on synthesizing analogs of imidazolidine-2,4-dione, such as 3-(thien-3-yl)imidazolidine-2,4-dione derivatives. These compounds are prepared using microwave-assisted procedures, demonstrating the chemical versatility of imidazolidine-2,4-dione (Brouillette et al., 2007).

Crystal Structure Analysis : Studies have been conducted on the crystal structure and conformation of imidazolidine-2,4-dione derivatives, contributing to the understanding of their pharmaceutical potential (Aydin et al., 2013).

Pharmacological Applications

Antinociceptive Effects : Imidazolidine derivatives have shown promising results in treating neuropathic pain and have antinociceptive properties, which are mediated by anti-inflammatory mechanisms (Queiroz et al., 2015).

Antitumor Activity : Imidazolidine-2,4-dione analogs have been synthesized and evaluated for their potential as antitumor agents. These studies include the development of new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione with promising cytotoxic potency (El-Sayed et al., 2018).

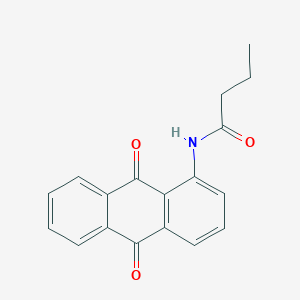

Anticancer Agent Development : New derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione have been synthesized as potential anticancer agents. These compounds show promise due to their unique chemical structure and the presence of the quinoxaline ring (Keshavarzian et al., 2018).

Miscellaneous Applications

Solid Support Synthesis for Educational Use : Imidazolidine-2,4-dione synthesis has been adapted for educational purposes, such as laboratory activities for students studying organic chemistry. This involves a three-step synthesis using a microwave oven and solid-support technology (Coursindel et al., 2010).

Corrosion Inhibition : Imidazolidine-2,4-dione derivatives have been studied for their application in corrosion inhibition for mild steel in acidic solutions. This application extends the utility of these compounds beyond the pharmaceutical domain (Elbarki et al., 2020).

DNA Binding Studies : Imidazolidine derivatives have been investigated for their DNA-binding capabilities, contributing to their potential as anti-cancer drugs. This research enhances understanding of their molecular interactions and potential therapeutic applications (Shah et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-(Trideuteriomethyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound .

Mode of Action

The compound interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a higher binding affinity . For bacterial proteins, the compound interacts with the active sites of the proteins .

Biochemical Pathways

The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of the sodium channels, which are involved in the generation and transmission of electrical signals in neurons . This can lead to the suppression of abnormal neuronal activity, thereby exerting an anticonvulsant effect . On the other hand, by interacting with bacterial proteins, the compound can inhibit the growth of bacteria, thereby exerting an antibacterial effect .

Result of Action

The molecular and cellular effects of the compound’s action include the potential suppression of abnormal neuronal activity due to its anticonvulsant activity . Additionally, the compound may inhibit the growth of bacteria, contributing to its antibacterial activity .

properties

IUPAC Name |

3-(trideuteriomethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQHYDUINOMDG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)

![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)

![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)

![2-Butyl-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380075.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-3-phenylpropanoate](/img/structure/B2380078.png)

![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)